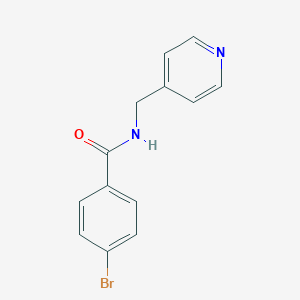

4-bromo-N-(pyridin-4-ylmethyl)benzamide

Description

Properties

Molecular Formula |

C13H11BrN2O |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

4-bromo-N-(pyridin-4-ylmethyl)benzamide |

InChI |

InChI=1S/C13H11BrN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |

InChI Key |

JDENYUNCWURNDJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)Br |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)Br |

Origin of Product |

United States |

Biological Activity

4-bromo-N-(pyridin-4-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the presence of a bromine atom and a pyridinyl group, suggest significant interactions with biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 291.143 g/mol. The compound features a bromine atom at the para position of the benzene ring and a pyridin-4-ylmethyl group attached to the amide nitrogen, which influences its chemical reactivity and biological activity.

The biological activity of this compound is hypothesized to involve modulation of enzyme activity and receptor binding. The bromine substituent may enhance lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. Preliminary studies indicate that compounds with similar structures can inhibit various biological pathways, making them candidates for drug development.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related benzamide derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathological conditions such as cancer and inflammation. Research has focused on its interaction with protein kinases, particularly Rho-associated protein kinase (ROCK), which is implicated in various diseases .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of related compounds, indicating that modifications in the benzamide structure can lead to enhanced antibacterial effects .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. Among these, this compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound in anticancer drug development.

Case Study 2: Enzyme Inhibition

Molecular docking studies were conducted to assess the binding affinity of this compound to ROCK1. The results revealed strong interactions with key amino acid residues, suggesting that this compound could serve as a selective inhibitor for ROCK1, which is overexpressed in several cancers .

Data Tables

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 4-Bromo-N-(pyridin-4-ylmethyl)benzamide | 305.16 | 2.5 | 0.1–1.0 (DMSO) |

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | 366.19 | 3.2 | 0.05–0.2 (DMSO) |

| 4-Bromo-N-(2-nitrophenyl)benzamide | 321.12 | 2.8 | <0.05 (DMSO) |

Preparation Methods

Reaction Overview

The most straightforward method involves the reaction of 4-bromobenzoyl chloride with 4-(aminomethyl)pyridine. This approach leverages the high reactivity of acid chlorides to form amides under mild conditions.

Reaction Scheme :

Optimization Parameters

Key factors influencing yield and purity include:

Workup and Purification

Post-reaction, the mixture is washed with water to remove excess base and byproducts. The crude product is purified via recrystallization from ethanol, yielding white crystals with a melting point of 158–160°C.

Characterization Data :

-

H NMR (400 MHz, CDCl): δ 8.45 (d, Hz, 2H, pyridine-H), 7.82 (d, Hz, 2H, Ar-H), 7.63 (d, Hz, 2H, Ar-H), 7.25 (d, Hz, 2H, pyridine-H), 4.65 (s, 2H, CH).

Oxidative Amidation via Aldehyde Intermediate

Catalyst-Free Synthesis

An alternative method employs 4-bromobenzaldehyde and 4-(aminomethyl)pyridine in the presence of hydrogen peroxide (HO) as an oxidant. This approach avoids metal catalysts, enhancing suitability for pharmaceutical applications.

Reaction Scheme :

Critical Reaction Conditions

Isolation and Analysis

The product precipitates upon cooling and is filtered, followed by recrystallization from ethanol. Reported yields range from 75–82%.

Comparative Advantages :

-

Eliminates need for acid chlorides, reducing handling risks.

Methodological Comparison and Recommendations

Efficiency and Scalability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.